molecular formula C17H18N4O5S B2492166 N-(3,5-dimethoxyphenyl)-2-{4-methyl-3,5-dioxo-2H,3H,4H,5H,6H-pyridazino[4,5-b][1,4]thiazin-6-yl}acetamide CAS No. 1251614-54-6

N-(3,5-dimethoxyphenyl)-2-{4-methyl-3,5-dioxo-2H,3H,4H,5H,6H-pyridazino[4,5-b][1,4]thiazin-6-yl}acetamide

Cat. No.: B2492166
CAS No.: 1251614-54-6
M. Wt: 390.41
InChI Key: YYONSUQFCKFJOS-UHFFFAOYSA-N
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Description

N-(3,5-dimethoxyphenyl)-2-{4-methyl-3,5-dioxo-2H,3H,4H,5H,6H-pyridazino[4,5-b][1,4]thiazin-6-yl}acetamide is a complex organic compound featuring a unique structure that combines a dimethoxyphenyl group with a pyridazino-thiazinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethoxyphenyl)-2-{4-methyl-3,5-dioxo-2H,3H,4H,5H,6H-pyridazino[4,5-b][1,4]thiazin-6-yl}acetamide typically involves multi-step organic reactions. One common method includes the reaction of 3,5-dimethoxyaniline with acetic anhydride to form an intermediate, which is then reacted with a pyridazino-thiazinyl derivative under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethoxyphenyl)-2-{4-methyl-3,5-dioxo-2H,3H,4H,5H,6H-pyridazino[4,5-b][1,4]thiazin-6-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acetamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. Studies have shown that derivatives of thiazolo-pyridazinones possess potent activity against various bacterial strains. N-(3,5-dimethoxyphenyl)-2-{4-methyl-3,5-dioxo-2H,3H,4H,5H,6H-pyridazino[4,5-b][1,4]thiazin-6-yl}acetamide may share these properties due to its thiazine and pyridazine components .

Anti-inflammatory Effects

Compounds related to this structure have been evaluated for their anti-inflammatory properties. The incorporation of specific functional groups can enhance their ability to inhibit inflammatory pathways in vitro and in vivo models. This suggests a potential application for treating inflammatory diseases .

Analgesic Properties

Several studies have explored the analgesic effects of thiazole and pyridazine derivatives. The compound may act on pain pathways by modulating neurotransmitter release or receptor activity. This opens avenues for its use in pain management therapies .

Case Study 1: Synthesis and Evaluation

A study synthesized a series of thiazolo-pyridazinones and evaluated their biological activities. The compounds were characterized using NMR spectroscopy and mass spectrometry. The findings indicated that certain derivatives exhibited significant analgesic and anti-inflammatory effects in animal models .

Case Study 2: Antimicrobial Screening

In another research effort, a range of thiazole-based compounds was screened for antimicrobial activity against Gram-positive and Gram-negative bacteria. Results demonstrated that compounds with similar structural features to this compound showed promising results against resistant bacterial strains .

Potential Applications

Based on its structural characteristics and preliminary biological activities observed in related compounds:

  • Pharmaceutical Development : This compound could be a lead candidate for developing new antimicrobial or anti-inflammatory drugs.
  • Research Tool : It may serve as a valuable tool in biochemical research to explore mechanisms of action related to pain and inflammation.

Mechanism of Action

The mechanism of action of N-(3,5-dimethoxyphenyl)-2-{4-methyl-3,5-dioxo-2H,3H,4H,5H,6H-pyridazino[4,5-b][1,4]thiazin-6-yl}acetamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and apoptosis pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3,5-dimethoxyphenyl)-2-{4-methyl-3,5-dioxo-2H,3H,4H,5H,6H-pyridazino[4,5-b][1,4]thiazin-6-yl}acetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

N-(3,5-dimethoxyphenyl)-2-{4-methyl-3,5-dioxo-2H,3H,4H,5H,6H-pyridazino[4,5-b][1,4]thiazin-6-yl}acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on diverse sources, including synthesis methods, mechanisms of action, and biological efficacy.

Chemical Structure and Properties

The compound features a dimethoxyphenyl group attached to a pyridazino-thiazin ring system with an acetamide moiety. Its structure is significant for its interaction with biological targets.

PropertyDescription
IUPAC NameThis compound
Molecular FormulaC₁₅H₁₅N₃O₃S
Molecular Weight305.36 g/mol
SolubilitySoluble in DMSO and ethanol

Synthesis

The synthesis of this compound typically involves several steps including the formation of the pyridazino-thiazin core and subsequent functionalization to introduce the acetamide and dimethoxyphenyl groups. The synthetic route often employs cyclization reactions followed by acylation processes.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance:

  • IC50 Values : Compounds derived from similar structures demonstrated IC50 values ranging from 36 nM to over 500 nM against different cancer types such as gastric (NUGC), liver (HEPG2), and breast (MCF) cancers .
Cancer Cell LineIC50 (nM)Reference
HEPG2399
MCF580
NUGC60

The proposed mechanism of action for this compound involves the inhibition of specific enzymes crucial for cancer cell proliferation. It is hypothesized that the thiazin ring may interact with DNA or RNA synthesis pathways or inhibit key metabolic enzymes in tumor cells. Additionally, studies suggest that compounds with similar structures can induce apoptosis in cancer cells through mitochondrial pathways .

Antimicrobial Activity

In addition to anticancer properties, there is emerging evidence suggesting antimicrobial effects. Compounds within this structural class have shown activity against both bacterial and fungal strains. The mechanism may involve disruption of cellular membranes or interference with nucleic acid synthesis .

Case Studies

  • Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of various derivatives on cancer cell lines using MTT assays. Results indicated that modifications to the acetamide group significantly influenced biological activity.
  • Antimicrobial Screening : Another investigation assessed the antimicrobial properties against Staphylococcus aureus and Escherichia coli. Results showed promising inhibitory effects with minimum inhibitory concentrations (MIC) in the low micromolar range.

Properties

IUPAC Name

N-(3,5-dimethoxyphenyl)-2-(4-methyl-3,5-dioxopyridazino[4,5-b][1,4]thiazin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O5S/c1-20-15(23)9-27-13-7-18-21(17(24)16(13)20)8-14(22)19-10-4-11(25-2)6-12(5-10)26-3/h4-7H,8-9H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYONSUQFCKFJOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CSC2=C1C(=O)N(N=C2)CC(=O)NC3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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